

Application Notes and Protocols: Preparation of AZD7687 Stock Solutions

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **AZD7687** is a potent, selective, and orally active inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis. [1][2] It exhibits an IC50 value of approximately 80 nM for human DGAT1 and shows no activity against the DGAT2 isozyme.[1] Due to its role in lipid metabolism, **AZD7687** is a valuable tool for research in type 2 diabetes and obesity.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo assays.

Compound Information and Properties

A summary of the key chemical and biological properties of **AZD7687** is presented below.



Property	Value	Source
Chemical Name	AZD7687	[1]
CAS Number	1166827-44-6	[1]
Molecular Formula	C21H25N3O3	[1]
Molecular Weight	367.44 g/mol	[1]
Appearance	Off-white to pink solid	[1]
Mechanism of Action	Selective DGAT1 Inhibitor	[1]
IC50 (Human DGAT1)	~80 nM	[1]
IC ₅₀ (Mouse DGAT1)	~100 nM	[1]
IC ₅₀ (Dog DGAT1)	~60 nM	[1]

Solubility Data

AZD7687 exhibits varying solubility depending on the solvent system. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific formulations are required to ensure bioavailability and subject safety.



Solvent/System	Maximum Solubility	Notes	Source
DMSO	≥ 50 mg/mL (136.08 mM)	Use newly opened, anhydrous DMSO as the compound is hygroscopic.	[1]
In Vivo Formulation 1	2.5 mg/mL (6.80 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline. Results in a suspended solution.	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (6.80 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.	[1]

Experimental Protocols Materials and Equipment

- AZD7687 powder
- · Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline solution (0.9% NaCl)
- Captisol® (20% SBE-β-CD in Saline)
- Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)
- Calibrated analytical balance



- Vortex mixer
- Sonicator (water bath or probe)
- Pipettes and sterile, filtered pipette tips

Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, which is suitable for most cell-based assays after further dilution in culture media.

- Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. Ensure it is completely thawed and homogenous before use.
- Weigh AZD7687: On a calibrated analytical balance, accurately weigh out the desired amount of AZD7687 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of AZD7687.
 - Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular
 Weight (g/mol) x 1000 (mg/g)
 - Example: 0.001 L x 0.010 mol/L x 367.44 g/mol x 1000 mg/g = 3.6744 mg
- Dissolve the Compound: Add the weighed AZD7687 powder to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL for 3.67 mg) to the tube.
- Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile polypropylene tubes.[1]
- Storage: Store the aliquots as recommended in the table below.



Protocol for Preparing In Vivo Working Solution (Suspension)

This protocol is for preparing a dosing solution for animal studies, such as oral gavage or intraperitoneal injection. It is highly recommended to prepare this solution fresh on the day of use.[1]

- Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock of AZD7687 in DMSO (e.g., 25 mg/mL).
- Vehicle Preparation: In a sterile tube, combine the vehicle components. For a final volume of 1 mL, the formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Dosing Solution Assembly (Example for 1 mL): a. Add 400 μL of PEG300 to a sterile tube. b. Add 100 μL of the 25 mg/mL AZD7687 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1] c. Add 50 μL of Tween-80 and vortex again until the solution is homogenous.[1] d. Add 450 μL of saline to bring the final volume to 1 mL. Vortex thoroughly. [1]
- Final Concentration: This procedure results in a 2.5 mg/mL suspended solution of AZD7687.
 [1] If needed, use warming and sonication to aid dissolution and ensure a uniform suspension before administration.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of AZD7687.



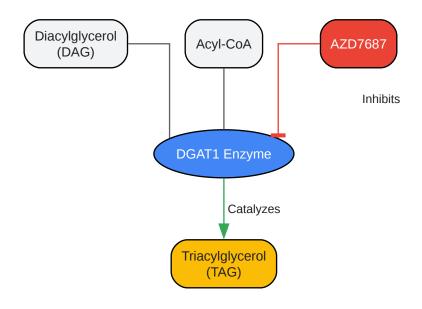
Form	Storage Temperature	Stability Period	Source
Solid Powder	-20°C	3 years	[1]
Solid Powder	4°C	2 years	[1]
In Solvent (DMSO)	-80°C	2 years	[1]
In Solvent (DMSO)	-20°C	1 year	[1]
In Vivo Solution	Room Temperature	Prepare fresh for same-day use	[1]

Note: Always aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]

Visualizations

AZD7687 Mechanism of Action

The diagram below illustrates the role of DGAT1 in triglyceride synthesis and its inhibition by **AZD7687**. DGAT1 catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).



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Caption: AZD7687 inhibits the DGAT1 enzyme, blocking triglyceride synthesis.

Stock Solution Preparation Workflow

This workflow outlines the logical steps for preparing and storing **AZD7687** stock solutions for experimental use.



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Caption: Workflow for preparing **AZD7687** stock solution.

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